molecular formula C13H15NO3 B6629613 (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid

(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid

Cat. No. B6629613
M. Wt: 233.26 g/mol
InChI Key: HRPFLQLNCYJSBN-RFBVYIQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid, also known as MPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties. In

Mechanism of Action

(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause pain, inflammation, and fever. By inhibiting COX enzymes, (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid reduces the production of prostaglandins, thereby reducing pain and inflammation. (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid has also been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another group of inflammatory mediators.
Biochemical and Physiological Effects:
(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have antitumor activity in various cancer cell lines. In addition, (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid has been shown to exhibit antioxidant properties and to protect against oxidative stress-induced damage in various cell types.

Advantages and Limitations for Lab Experiments

One of the advantages of (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid is its well-established synthesis method, which allows for the production of high-purity (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid for research purposes. (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid has also been extensively studied for its potential therapeutic applications, making it a valuable tool for drug discovery research. However, one of the limitations of (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid. One area of interest is the development of (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor activity of (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid and to investigate its potential use in cancer therapy.
Conclusion:
In conclusion, (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid is a synthetic compound with potential therapeutic applications in various diseases. It exhibits anti-inflammatory and analgesic properties, has antitumor activity, and exhibits antioxidant properties. (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid has a well-established synthesis method and has been extensively studied for its potential therapeutic applications. However, its potential toxicity may limit its use in certain experiments. Future research on (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid should focus on the development of (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid derivatives with improved pharmacological properties, investigation of its potential use in combination with other drugs, and further elucidation of its molecular mechanisms of action.

Synthesis Methods

The synthesis of (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid involves the reaction of 2-methylcyclopropanecarbonyl chloride with glycine in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a coupling reaction with phenylacetic acid to yield (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid. The synthesis of (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. (2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid has also been shown to have antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.

properties

IUPAC Name

(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-7-10(8)12(15)14-11(13(16)17)9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3,(H,14,15)(H,16,17)/t8?,10?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPFLQLNCYJSBN-RFBVYIQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC1C(=O)N[C@@H](C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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